Acid Blue 129

Adsorption Wastewater treatment Anthraquinone dyes

Researchers requiring a structurally defined anthraquinone acid dye for receptor pharmacology or adsorption modeling face inconsistent purity and limited differentiation from generic dyes. Acid Blue 129 (C.I. 62058) directly addresses this gap with validated, quantifiable performance advantages: • P2Y Receptor Studies: Confirmed selective antagonist with IC50 ~3 μM at P2Y receptors; no P2X cross-reactivity in rat vas deferens assay. • Adsorption Research: ~20% higher activated carbon capacity vs. unsubstituted Acid Blue 25, enabling controlled methyl-group contribution studies. • Ecotoxicology Benchmark: No effects in larval fathead minnows at ≤6700 μg/L, providing a low-toxicity anthraquinone reference against azo dye classes. Supplied with full QC documentation; ambient shipping for standard research quantities.

Molecular Formula C23H19N2NaO5S
Molecular Weight 458.5 g/mol
CAS No. 6397-02-0
Cat. No. B1665439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid Blue 129
CAS6397-02-0
Synonyms1-amino-4-(2,4,6-trimethylanilino)anthraquinone-2-sulfonate
acid blue 129
Molecular FormulaC23H19N2NaO5S
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+]
InChIInChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1
InChIKeyRRETZLLHOMHNNB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acid Blue 129 (CAS 6397-02-0): An Anthraquinone Acid Dye with Quantifiable Differentiation in Adsorption, Ecotoxicity, and Receptor Pharmacology


Acid Blue 129 (AB129, C.I. 62058) is a synthetic anthraquinone acid dye widely used in textile dyeing and increasingly studied as a model pollutant and pharmacological probe . It is characterized by a molecular formula of C23H21N2NaO5S (MW 460.48), a λmax of 629 nm, a melting point exceeding 300 °C, and limited water solubility of 10 g/L at 90 °C . Beyond its industrial use, AB129 exhibits quantifiable differentiation in adsorption affinity relative to structurally related anthraquinone acid dyes, reduced aquatic toxicity compared to azo dye classes, distinct enzymatic degradation kinetics, and selective P2Y receptor antagonism [1].

Why Generic Substitution of Acid Blue 129 Without Structural-Specific Functionalization Analysis Fails


Generic interchange among anthraquinone acid dyes (e.g., Acid Blue 25, Acid Blue 40, Acid Blue 62, Acid Blue 80) is unsupported due to quantifiable performance divergence driven by structural side-group variations. The presence of methyl substituents on the phenyl ring of AB129 increases molecular hydrophobicity, leading to an adsorption capacity on microporous activated carbon that is approximately 20% higher than that of unsubstituted Acid Blue 25 [1]. Additionally, AB129 exhibits an acute aquatic toxicity profile fundamentally distinct from azo dyes—with LC50 values orders of magnitude higher than Disperse Yellow 7 and Sudan Red G—and demonstrates higher enzymatic decolorization efficiency (88%) compared to multiple structural analogs tested under identical conditions [2]. These structural-functional differences preclude reliable performance extrapolation from generic anthraquinone dye data [3].

Acid Blue 129 Quantitative Differentiation Evidence: Adsorption Affinity, Ecotoxicity, Degradation Kinetics, and Receptor Pharmacology


Enhanced Adsorption Capacity of Acid Blue 129 on Microporous Activated Carbon Versus Acid Blue 25 and Acid Blue 40

Acid Blue 129 (AB129) demonstrates a quantifiably higher adsorption capacity on demineralized kraft lignin-derived microporous activated carbon compared to two structurally related anthraquinone acid dyes, Acid Blue 25 (AB25) and Acid Blue 40 (AB40). The increased adsorption is attributed to the enhanced hydrophobicity conferred by methyl substituents on the phenyl ring of AB129, which are absent in AB25 and differ in AB40 [1].

Adsorption Wastewater treatment Anthraquinone dyes

Substantially Lower Acute Aquatic Toxicity of Acid Blue 129 Compared to Azo Dyes in Larval Fish

Acid Blue 129 (AB129) exhibits markedly lower acute toxicity to larval fathead minnows (Pimephales promelas) relative to representative azo dyes. No adverse effects on larval fish survival were observed at the highest measured concentration tested, whereas both azo dyes caused mortality at concentrations two to three orders of magnitude lower [1].

Ecotoxicology Aquatic toxicity Risk assessment

Superior Enzymatic Decolorization Efficiency of Acid Blue 129 by Crude Laccase Versus Multiple Anthraquinone and Azo Dyes

Acid Blue 129 (AB129) exhibits the highest decolorization efficiency among six structurally diverse dyes when treated with crude laccase from Trametes hirsuta EDN 082 under identical conditions. The 88% decolorization achieved for AB129 exceeds that of all other tested dyes, including the anthraquinone dye Acid Blue 113 (73%) and the azo dyes Reactive Blue 4 (42%) and Reactive Black 5 (6%) [1].

Biodegradation Enzymatic treatment Wastewater remediation

Rapid Photocatalytic Degradation of Acid Blue 129 with Complete Decolorization Achieved via NaNO2/FeCl3 Catalytic Wet Oxidation

Acid Blue 129 (AB129) undergoes rapid and complete decolorization under NaNO2/FeCl3-catalyzed wet oxidation, with the Fe³⁺ co-catalyst demonstrating the highest catalytic activity among six tested metal ions. The NaNO2/FeCl3 coupling system also achieves a substantially higher COD removal rate compared to Fe³⁺ or NaNO2 alone [1].

Advanced oxidation Catalytic degradation Wastewater treatment

Potent P2Y Receptor Antagonism with Nanomolar IC50 and P2Y-Selectivity Over P2X Receptors

Acid Blue 129 (AB129) acts as a potent antagonist of P2Y receptors with a reported IC50 value of approximately 3 μM. Functional selectivity is demonstrated by the absence of antagonistic activity at P2X receptors in the rat vas deferens preparation. AB129 was identified as one of the most potent antagonists among Reactive Blue 2 derivatives evaluated, alongside Acid Blue 80 and Acid Violet 34 [1][2].

Purinoceptor pharmacology P2Y receptor Receptor antagonist

Acid Blue 129: Recommended Research and Industrial Application Scenarios Based on Verified Differential Evidence


Model Pollutant Selection for Adsorption-Based Wastewater Remediation Research

Acid Blue 129 is a preferred model pollutant for evaluating novel adsorbent materials, including activated carbons, modified clays, and polymeric composites. Its experimentally validated adsorption capacity of 0.601 mmol/g on microporous activated carbon exceeds that of Acid Blue 25 and Acid Blue 40, enabling comparative studies where adsorbate functionalization effects (specifically methyl group contributions) are the variable of interest [1]. The dye's well-characterized hydrophobicity and tautomerism provide a reproducible basis for investigating structure-adsorption relationships [2].

Comparative Ecotoxicological Assessment of Anthraquinone Versus Azo Dye Classes

AB129 serves as a benchmark anthraquinone dye in comparative ecotoxicology studies due to its documented low acute toxicity to aquatic organisms. The finding that AB129 caused no effects in larval fathead minnows at concentrations up to 6700 μg/L, whereas azo dyes exhibited LC50 values of 16.7-25.4 μg/L, positions AB129 as a class-representative compound for assessing relative environmental hazard between anthraquinone and azo dye families [1].

Enzymatic Biodegradation Pathway Elucidation and Bioremediation Process Development

AB129 is an optimal substrate for studying laccase-mediated biodegradation pathways of anthraquinone dyes. The 88% decolorization efficiency achieved with crude laccase from T. hirsuta EDN 082 in 7 hours—superior to Acid Blue 113 (73%), Reactive Blue 4 (42%), and Reactive Black 5 (6%)—facilitates metabolite identification and pathway mapping under tractable experimental conditions [1]. The compound's rapid and complete degradation via NaNO2/FeCl3 catalytic wet oxidation (100% decolorization in 2 hours) further supports its use in advanced oxidation process validation [2].

P2Y Purinoceptor Pharmacological Tool Compound

AB129 is employed as a selective P2Y receptor antagonist in purinergic signaling research. With an IC50 of approximately 3 μM at P2Y receptors and confirmed absence of P2X receptor antagonism in the rat vas deferens assay, AB129 enables functional dissection of P2Y-mediated versus P2X-mediated physiological responses [1]. The compound is particularly useful in isolated tissue preparations (e.g., guinea pig colon) where selective purinoceptor blockade is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acid Blue 129

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.